molecular formula C20H17NO4 B2370679 Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate CAS No. 2034350-77-9

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate

Cat. No. B2370679
CAS RN: 2034350-77-9
M. Wt: 335.359
InChI Key: GTXNZFJTDLRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” often involves the use of acetylene derivatives and the Paal–Knorr reaction . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be relevant .


Molecular Structure Analysis

The molecular structure of “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” includes a furan ring, a benzene ring, and a carbamoyl group. A similar compound, “Methyl 4-{[4-(furan-2-amido)phenyl]carbamoyl}benzoate”, contains 45 bonds in total, including 29 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring(s), and 2 six-membered ring(s) .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate” could involve the Suzuki–Miyaura coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and the transmetalation of formally nucleophilic organic groups . The benzylic hydrogens of alkyl substituents on a benzene ring are also activated toward free radical attack .

Scientific Research Applications

    Antibacterial Activity

    • Furan derivatives, including Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, have been investigated for their antibacterial properties. These compounds play a crucial role in combating microbial resistance, especially against gram-positive and gram-negative bacteria .
    • Researchers have synthesized novel furan derivatives and evaluated their in vitro activity against various bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa .

    Anti-Inflammatory Potential

    • Furan-containing compounds exhibit anti-inflammatory effects. While specific studies on Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate are limited, its furan moiety suggests potential anti-inflammatory activity .

    Antioxidant Properties

    • Furan derivatives have been explored as antioxidants. Although direct evidence for this compound is scarce, its structural features may contribute to antioxidant effects .

    Analgesic and Muscle Relaxant Effects

    • Furan compounds, including Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, have been associated with analgesic and muscle relaxant properties .

    Other Therapeutic Applications

    • Furan derivatives have shown promise in diverse therapeutic contexts, such as anti-ulcer, diuretic, anti-protozoal, and anti-anxiety effects .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Indazole, a heterocyclic compound similar to “Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate”, has been found to have diverse biological activities and has been suggested for exploration for newer therapeutic possibilities .

properties

IUPAC Name

methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-20(23)17-8-6-16(7-9-17)19(22)21-12-14-2-4-15(5-3-14)18-10-11-25-13-18/h2-11,13H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNZFJTDLRVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate

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